Cas no 1341985-59-8 (1-PHENOXYHEX-5-EN-2-ONE)

1-PHENOXYHEX-5-EN-2-ONE 化学的及び物理的性質
名前と識別子
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- 5-Hexen-2-one, 1-phenoxy-
- 1-PHENOXYHEX-5-EN-2-ONE
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- インチ: 1S/C12H14O2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2
- InChIKey: UYSHTSJVMDAOCO-UHFFFAOYSA-N
- SMILES: C(OC1=CC=CC=C1)C(=O)CCC=C
1-PHENOXYHEX-5-EN-2-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378545-0.1g |
1-phenoxyhex-5-en-2-one |
1341985-59-8 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318584-250mg |
1-Phenoxyhex-5-en-2-one |
1341985-59-8 | 95% | 250mg |
¥9242.00 | 2024-08-09 | |
Enamine | EN300-378545-10.0g |
1-phenoxyhex-5-en-2-one |
1341985-59-8 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318584-2.5g |
1-Phenoxyhex-5-en-2-one |
1341985-59-8 | 95% | 2.5g |
¥36640.00 | 2024-08-09 | |
1PlusChem | 1P01E8TT-250mg |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 250mg |
$516.00 | 2023-12-22 | |
Aaron | AR01E925-50mg |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 50mg |
$265.00 | 2025-02-10 | |
1PlusChem | 1P01E8TT-50mg |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 50mg |
$269.00 | 2023-12-22 | |
Aaron | AR01E925-2.5g |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 2.5g |
$2025.00 | 2025-02-10 | |
A2B Chem LLC | AX43441-10g |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 10g |
$3394.00 | 2024-04-20 | |
A2B Chem LLC | AX43441-250mg |
1-PHENOXYHEX-5-EN-2-ONE |
1341985-59-8 | 95% | 250mg |
$422.00 | 2024-04-20 |
1-PHENOXYHEX-5-EN-2-ONE 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
1-PHENOXYHEX-5-EN-2-ONEに関する追加情報
Professional Introduction to Compound with CAS No. 1341985-59-8 and Product Name: 1-PHENOXYHEX-5-EN-2-ONE
The compound with the CAS number 1341985-59-8 and the product name 1-PHENOXYHEX-5-EN-2-ONE represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of a phenoxy group and a conjugated hexenone core suggests a rich chemical reactivity that can be leveraged for the development of novel bioactive molecules.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for new pharmaceutical agents. The 1-PHENOXYHEX-5-EN-2-ONE structure, with its aromatic phenoxy moiety linked to an α,β-unsaturated ketone, presents an intriguing scaffold for further functionalization. This type of compound is particularly valuable in the design of molecules that exhibit both metabolic stability and biological activity. The conjugated system in 1-PHENOXYHEX-5-EN-2-ONE not only enhances its electronic properties but also opens up possibilities for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
One of the most compelling aspects of this compound is its potential role in the synthesis of pharmacophores that target specific biological pathways. The phenoxy group, known for its presence in many bioactive natural products and drug candidates, contributes to the compound's solubility and bioavailability. Additionally, the hexenone core can serve as a scaffold for developing molecules with anti-inflammatory, antimicrobial, or even anticancer properties. Current research in this domain is focusing on how structural modifications can enhance the pharmacological profile of such compounds without compromising their efficacy.
The synthesis of 1-PHENOXYHEX-5-EN-2-ONE involves sophisticated organic reactions that highlight the ingenuity of modern synthetic methodologies. The construction of the conjugated system requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to achieve these objectives, demonstrating the compound's relevance to cutting-edge synthetic strategies. The ability to functionalize both the aromatic ring and the aldehyde/ketone moieties allows for a wide range of derivatives, each with distinct properties and potential applications.
Recent studies have begun to explore the biological activity of derivatives of 1-PHENOXYHEX-5-EN-2-ONE, shedding light on its potential as a lead compound in drug discovery. For instance, modifications at the phenoxy ring have been shown to influence binding affinity to specific receptors or enzymes. Similarly, alterations to the hexenone core can modulate metabolic stability and bioavailability. These findings underscore the importance of structure-function relationships in medicinal chemistry and highlight how compounds like 1-PHENOXYHEX-5-EN-2-ONE can serve as valuable starting points for further optimization.
The pharmaceutical industry is increasingly interested in developing small-molecule drugs that can modulate complex biological processes. The unique structural features of 1-PHENOXYHEX-5-EN-2-ONE make it an attractive candidate for such endeavors. By leveraging its reactivity and biological potential, researchers aim to develop novel therapeutics that address unmet medical needs. The compound's versatility in synthetic transformations also makes it a valuable tool for exploring new chemical space, which is essential for discovering innovative drug candidates.
In conclusion, 1-PHENOXYHEX-5 EN 2 ONE (CAS No. 1341985 - 59 - 8) represents a promising area of research with significant implications for pharmaceutical chemistry and drug development. Its unique structural features, combined with its potential biological activity, make it a compound worthy of further investigation. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge, reinforcing its importance in both academic research and industrial settings.
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